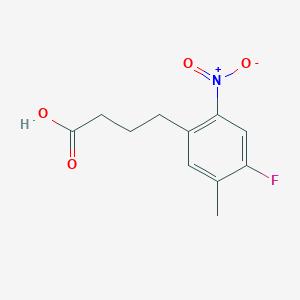

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDSODKYHOICTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445435 | |

| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210346-38-6 | |

| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aromatic Substitution and Nitration

- Starting Material: 4-fluoro-5-methylphenyl derivatives are nitrated to introduce the nitro group at the 2-position relative to the fluoro substituent.

- Nitration Conditions: Controlled nitration using fuming nitric acid and sulfuric acid at low temperatures (0–5°C) to avoid over-nitration and side reactions.

- Protection/Deprotection: In some related syntheses (e.g., for 4-fluoro-2-methoxy-5-nitroaniline), protecting groups on amino or hydroxyl groups are used to direct nitration regioselectively and prevent side reactions.

Side-Chain Introduction (Butanoic Acid Moiety)

- Approach: The butanoic acid side chain can be introduced via nucleophilic substitution or coupling reactions involving a suitable butanoic acid derivative or its activated form (e.g., acid chloride, ester).

- Example: Reaction of 4-fluoro-5-methyl-2-nitrobenzene with gamma-aminobutyric acid or its derivatives under reflux in methanol with acid catalysis to form the corresponding amino-substituted butanoic acid derivative, followed by oxidation or further functional group manipulation to yield the carboxylic acid.

Reduction and Functional Group Transformations

- Nitro Group Handling: The nitro group is typically introduced early and maintained throughout the synthesis. Reduction steps are avoided unless the amino derivative is required as an intermediate.

- Purification: Crystallization from solvents such as petroleum ether or ethyl acetate, washing with brine, and drying over sodium sulfate are standard to isolate the pure acid.

Representative Synthetic Route (Adapted from Related Compounds)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of 4-fluoro-5-methylbenzene | Fuming HNO3/H2SO4, 0–5°C | ~78 | Controlled nitration to 2-nitro position |

| 2 | Side-chain attachment via nucleophilic substitution | Gamma-aminobutyric acid, MeOH, reflux, acid catalyst | 70–85 | Formation of amino butanoic acid intermediate |

| 3 | Oxidation or hydrolysis to carboxylic acid | Acidic or basic hydrolysis | 75–90 | Conversion to free acid |

| 4 | Purification | Crystallization, washing, drying | — | Final product isolation |

Research Findings and Process Optimization

- Yield Optimization: Use of protecting groups during nitration improves regioselectivity and yield.

- Safety and Scalability: Controlled addition of nitrating agents and temperature monitoring prevent hazardous exothermic reactions.

- Purity: Washing organic layers with brine and drying over sodium sulfate ensures removal of inorganic impurities.

- Environmental Considerations: Use of less hazardous solvents and minimizing waste through optimized reaction conditions have been reported in analogous processes.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Nitration temperature | 0–5°C |

| Nitrating agents | Fuming nitric acid, sulfuric acid |

| Solvents | Methanol, toluene, ethyl acetate, petroleum ether |

| Side-chain introduction | Reflux in methanol with acid catalyst |

| Purification methods | Filtration, crystallization, washing with brine |

| Typical overall yield | 70–85% (multi-step) |

| Reaction time | Several hours per step |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 4-(4-Fluoro-5-methyl-2-aminophenyl)butanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-(4-Fluoro-5-carboxy-2-nitrophenyl)butanoic acid.

Scientific Research Applications

Drug Development

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting specific receptors or enzymes. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, derivatives of similar compounds have shown promise in inhibiting kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study examined the neuroprotective effects of compounds related to this compound. The results suggested that these compounds could mitigate neuronal damage in models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their substituent differences:

Key Observations :

- Electron-Withdrawing vs.

- Halogen Effects : Fluorine’s high electronegativity and small atomic radius may improve metabolic stability compared to chlorine in MCPB, which is associated with herbicidal activity .

- Methyl Group Positioning: The 5-methyl substituent in the target compound may introduce steric hindrance, contrasting with the 3-methyl group in 3-methyl-4-monomethylaminoazobenzene, where methylation correlates with reduced carcinogenicity .

Carcinogenicity and Protein Binding

- However, fluorine substitution (as in the target compound) may mitigate this by reducing metabolic activation pathways .

- Methylated Analogs: Studies on 3-methyl-4-monomethylaminoazobenzene demonstrate that methyl groups on the phenyl ring delay hepatic protein binding, inversely correlating with carcinogenic potency. The target compound’s 5-methyl group may similarly influence binding kinetics .

Herbicidal vs. Pharmacological Activity

- Chlorophenoxy Derivatives (MCPB): The chloro and methyl groups in MCPB enable mimicry of auxin-like plant hormones, leading to uncontrolled growth in weeds. The target compound’s nitro and fluoro substituents lack this mechanism but may interact with mammalian enzymes (e.g., cyclooxygenase) .

Physicochemical Properties

| Property | Target Compound | 4-(4-Formyl-2-methoxy-5-nitrophenoxy)butanoic acid | MCPB |

|---|---|---|---|

| Solubility (Polarity) | Moderate (due to -NO₂ and -F) | High (polar formyl and methoxy groups) | Low (hydrophobic Cl) |

| Acidity (pKa) | ~3.5–4.0 (carboxylic acid) | ~2.8–3.2 (enhanced by electron-withdrawing NO₂) | ~4.5 (weaker acid) |

| Stability | High (F substitution) | Moderate (formyl group prone to oxidation) | High (stable Cl) |

Biological Activity

4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its chemical properties, biological effects, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 241.22 g/mol. The compound features a butanoic acid moiety linked to a phenyl group substituted with a fluorine atom, a methyl group, and a nitro group. These functional groups contribute to its unique chemical reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 241.22 g/mol |

| Storage Condition | 2-8°C |

| Sensitivity | Irritant |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, derivatives of similar compounds have demonstrated significant activity against Staphylococcus aureus, indicating that modifications in the structure could enhance efficacy .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties . In vitro studies suggest that it may inhibit pathways involved in inflammation, which could be beneficial in treating conditions characterized by excessive inflammatory responses.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound, highlighting the importance of structural modifications in drug design .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications .

- Comparative Analysis : A comparative study analyzed the biological activities of structurally related compounds. The findings indicated that the combination of fluorine and nitro substituents on the aromatic ring enhances solubility and biological activity compared to analogs lacking these groups.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves multi-step aromatic substitution and carboxylation. For example:

Friedel-Crafts alkylation of a fluorinated toluene derivative to introduce the methyl group.

Nitration using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

Grignard reaction or Michael addition to attach the butanoic acid chain.

Purity optimization :

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

- Collect high-resolution data (≤1.0 Å) to resolve electron density around the nitro and fluoro groups.

- Apply TWIN/BASF commands in SHELXL for handling potential twinning due to steric hindrance.

- Cross-validate with DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical bond lengths (e.g., C-NO₂: ~1.48 Å) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and 5-methyl substituents influence the reactivity of the nitro group?

- Methodological Answer : The electron-withdrawing fluoro group increases nitro group electrophilicity, while the methyl group sterically hinders para positions. To study:

- Perform Hammett σₚ analysis using substituent constants (σₚ-F = +0.06, σₚ-CH₃ = −0.17) to predict reaction rates.

- Conduct kinetic studies (e.g., nitro reduction with NaBH₄/Cu) to compare rates with analogous compounds (e.g., 4-nitro vs. 4-fluoro-5-methyl-nitro derivatives).

- Use FT-IR to track NO₂ asymmetric stretching (~1520 cm⁻¹) shifts under different conditions .

Q. What strategies mitigate contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Approaches:

Solvent modeling : Use COSMO-RS in computational tools (e.g., ORCA) to simulate DMSO or water environments.

Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in the butanoic acid chain.

Benchmarking : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR/IR data for nitro-aromatic analogs .

Applications in Research

Q. What role does this compound play in multicomponent reaction (MCR) systems?

- Methodological Answer : The butanoic acid moiety can act as a carboxylic acid partner in Ugi or Passerini reactions , enabling peptide-like scaffold synthesis. Example protocol:

- React with an aldehyde (e.g., 4-methoxybenzaldehyde) and isocyanide (e.g., tert-butyl isocyanide) in MeOH at 50°C for 24h.

- Monitor via LC-MS for [M+H]⁺ peaks (~400–500 m/z range).

- Isolate products via column chromatography (SiO₂, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.